4-benzyl-N-(2-oxo-2-(thiazol-2-ylamino)ethyl)piperazine-1-carboxamide
Description
4-benzyl-N-(2-oxo-2-(thiazol-2-ylamino)ethyl)piperazine-1-carboxamide is a synthetic organic compound that features a piperazine ring substituted with a benzyl group and a thiazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C17H21N5O2S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-benzyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C17H21N5O2S/c23-15(20-16-18-6-11-25-16)12-19-17(24)22-9-7-21(8-10-22)13-14-4-2-1-3-5-14/h1-6,11H,7-10,12-13H2,(H,19,24)(H,18,20,23) |
InChI Key |
MKZDUGXPJCTVBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)NCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(2-oxo-2-(thiazol-2-ylamino)ethyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Thiazole to the Piperazine: The thiazole derivative is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Benzylation: The final step involves the benzylation of the piperazine nitrogen using benzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated synthesis and purification systems would ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate.
Biology
Biologically, the compound has shown potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity .
Medicine
In medicinal chemistry, 4-benzyl-N-(2-oxo-2-(thiazol-2-ylamino)ethyl)piperazine-1-carboxamide is investigated for its potential as an anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its synthesis and modification can lead to the discovery of new active compounds with various applications.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(2-oxo-2-(thiazol-2-ylamino)ethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
4-benzyl-N-(2-oxo-2-(imidazol-2-ylamino)ethyl)piperazine-1-carboxamide: Similar structure but with an imidazole ring instead of
Biological Activity
4-benzyl-N-(2-oxo-2-(thiazol-2-ylamino)ethyl)piperazine-1-carboxamide is a synthetic compound belonging to the piperazine family, characterized by its unique structural features including a piperazine ring, a benzyl group, and a thiazole-derived moiety. This compound has garnered attention for its potential biological activities, making it an interesting candidate for drug development.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 359.4 g/mol. The structural representation highlights the functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H21N5O2S |
| Molecular Weight | 359.4 g/mol |
| CAS Number | 1401600-22-3 |
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes, potentially modulating their activity.
- Binding Affinity : Interaction studies have shown that this compound has a significant binding affinity to various biological targets, which may enhance its therapeutic efficacy.
Biological Activities
The biological activities associated with this compound can be summarized as follows:
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of compounds within the piperazine family. For instance, structural analogs have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also exhibit similar properties.
Anticancer Activity
Compounds with thiazole and piperazine structures have shown anticancer potential in various preclinical studies. The unique combination of these moieties in this compound could enhance its selectivity and potency against cancer cells.
Case Studies
A review of literature reveals several case studies highlighting the biological effects of similar compounds:
- Study on Antimicrobial Properties : A study demonstrated that piperazine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests that this compound may be effective against similar pathogens.
- Anticancer Research : Another study focused on the anticancer properties of thiazole-containing compounds, reporting promising results in inhibiting tumor growth in vitro and in vivo models . The potential for this compound to act through similar mechanisms warrants further investigation.
Comparative Analysis with Related Compounds
The following table presents a comparison between this compound and other structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(benzyl)-piperazine-1-carboxylic acid phenylamide | Benzyl and phenyl groups | Modulator of fatty acid amide hydrolase |
| 4-(quinolin-3-yl)methyl-piperazine | Quinoline moiety | Anticancer activity |
| N-(benzo[d]thiazol-2-yl)-piperidine derivatives | Thiazole and piperidine rings | Anti-inflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
